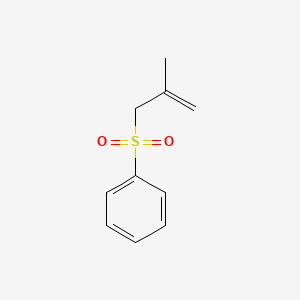

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (2-Methyl-prop-2-ene-1-sulfonyl)-benzene derivatives in anticancer therapies. For instance, compounds synthesized from this sulfone have shown promising inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition demonstrated IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for cancerous cells over normal cells .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (nM) | Selectivity | Cell Line |

|---|---|---|---|

| 4e | 10.93 | High | MDA-MB-231 |

| 4g | 15.00 | Moderate | MDA-MB-231 |

| 4h | 25.06 | High | MCF-7 |

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells, which was evidenced by a significant increase in annexin V-FITC positive cells . The derivatives were also evaluated for their antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, which further emphasizes their therapeutic potential beyond oncology.

Organic Synthesis

Synthesis of Sulfonamide Compounds

This compound serves as a crucial intermediate in the synthesis of various sulfonamide compounds. These compounds are valuable in pharmaceutical applications due to their antibacterial and anti-inflammatory properties. The synthesis typically involves the reaction of this sulfone with amines or other nucleophiles under controlled conditions to yield diverse sulfonamides .

Table 2: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Mild heating with amines | Sulfonamide derivatives |

| Electrophilic Addition | Presence of electrophiles | Functionalized sulfones |

Materials Science

Polymer Chemistry

This compound is utilized as a monomer in polymer chemistry to produce sulfonated polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications such as membranes for fuel cells and other energy conversion technologies .

Case Study: Polymer Membranes

A study demonstrated the incorporation of this compound into poly(ionic liquid) membranes, resulting in improved ionic conductivity and mechanical strength compared to traditional polymer membranes . This advancement is crucial for developing more efficient energy systems.

Properties

CAS No. |

49639-05-6 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

2-methylprop-2-enylsulfonylbenzene |

InChI |

InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

InChI Key |

OFHZALKLLSXZST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.